(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
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Description
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a complex organic compound notable for its diverse biological activities. Its unique structure, which incorporates a benzo[d]thiazole moiety, methylsulfonyl, and prop-2-yn-1-yl groups, suggests potential therapeutic applications in various fields, including oncology and infectious diseases.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H16N2O3S3 |
Molecular Weight | 416.5 g/mol |
CAS Number | 896346-52-4 |
Structural Features | Benzo[d]thiazole, methylsulfonyl group, cyclohexanecarboxamide |
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit biological activities through several pathways:
- Antimicrobial Activity : The benzo[d]thiazole moiety is known for its antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Methylsulfonyl groups can influence inflammatory pathways, potentially reducing cytokine production and inflammatory cell recruitment.
- Anticancer Properties : The structural diversity provided by the propynyl group may enhance interactions with biological targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, compounds structurally related to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a study on a related compound indicated that it inhibited cell growth in breast cancer cell lines through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Studies
- Case Study on Anticancer Efficacy : A research article published in the Journal of Medicinal Chemistry reported that a thiazole derivative significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 and HeLa). The compound induced G0/G1 phase arrest and apoptosis through caspase activation pathways .
- Case Study on Antimicrobial Properties : A study focusing on the antimicrobial effects of thiazole derivatives highlighted that compounds similar to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Toxicity and Safety Profile
The safety profile of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) has not been thoroughly evaluated in clinical settings. However, toxicity studies on related compounds suggest that while they may exhibit promising therapeutic effects, careful assessment is necessary to determine their safety margins and potential side effects.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-11-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)13-7-5-4-6-8-13/h1,9-10,12-13H,4-8,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOQHBYKYYGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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